molecular formula C11H13ClO3 B3057424 (4-Chloromethyl-phenoxy)-acetic acid ethyl ester CAS No. 80494-75-3

(4-Chloromethyl-phenoxy)-acetic acid ethyl ester

Cat. No. B3057424
CAS RN: 80494-75-3
M. Wt: 228.67 g/mol
InChI Key: QLVMJKOKSMMYTO-UHFFFAOYSA-N
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Description

(4-Chloromethyl-phenoxy)-acetic acid ethyl ester , also known as ethyl 2-[4-(chloromethyl)phenoxy]acetate , is a chemical compound with the molecular formula C₁₁H₁₃ClO₃ . It is a colorless to pale yellow liquid with a density of 1.177 g/cm³ and a boiling point of 319.9°C at 760 mmHg .


Synthesis Analysis

The synthesis of this compound involves the reaction between 2-(4-(hydroxymethyl)phenoxy)acetic acid (CAS: 103258-64-6) and 4-chloromethylphenoxyacetic acid (CAS: 623-05-2) . The exact synthetic pathway and conditions may vary based on specific research studies.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The use of (4-Chloromethyl-phenoxy)-acetic acid ethyl ester in chemical synthesis is notable. For example, it can undergo selective gamma substitution on an α,β-unsaturated ester when treated with a Lewis acid and various compounds, representing a method for selective substitution in organic synthesis (Albaugh-Robertson & Katzenellenbogen, 1982). Additionally, this ester is involved in reactions like the conversion of acetals to 3-alkoxyalkanoic esters in the presence of titanium(IV) chloride or diethyl ether-boron trifluoride complex (Basile et al., 1990).

Application in Drug Synthesis

  • This chemical also finds use in the pharmaceutical industry. For instance, it was used in the enzymatic hydrolysis step during the production of a prototype anti-asthma drug, LASSBio 482 (Bevilaqua et al., 2004).

Agricultural Applications

  • In agriculture, derivatives of (4-Chloromethyl-phenoxy)-acetic acid ethyl ester, like phenoxy acid herbicides, are used. These herbicides have been studied for their extraction and detection in agricultural products, highlighting their relevance in monitoring and managing agricultural chemicals (Hirahara et al., 1997).

Material Science and Synthesis of Novel Compounds

  • The ester is also significant in material science and the synthesis of novel compounds. For example, its derivatives have been used in the synthesis of new metallomesogens, which are compounds that combine metal ions and liquid-crystal properties (Kovganko & Kovganko, 2013). This showcases its versatility in creating materials with unique properties.

Analytical Chemistry

  • It's used in analytical chemistry for the analysis of phenoxy acid salt and ester formulations, demonstrating its role in developing analytical methodologies (Harvey, 1986).

Safety and Hazards

(4-Chloromethyl-phenoxy)-acetic acid ethyl ester should be handled with care due to its potential hazards. Safety precautions include proper ventilation, protective equipment, and adherence to handling guidelines. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

ethyl 2-[4-(chloromethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVMJKOKSMMYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402247
Record name (4-Chloromethyl-phenoxy)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloromethyl-phenoxy)-acetic acid ethyl ester

CAS RN

80494-75-3
Record name (4-Chloromethyl-phenoxy)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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